molecular formula C23H21F3N2O4S B3607642 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3607642
M. Wt: 478.5 g/mol
InChI Key: CQEPVZZQPFQPHU-UHFFFAOYSA-N
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Description

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a sulfamoyl group, a phenoxy group, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form 2,5-dimethylphenylsulfonamide.

    Formation of the Phenoxy Intermediate: The reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetic acid, followed by reaction with 2,5-dimethylphenylsulfonamide to form 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetic acid.

    Formation of the Final Compound: The reaction of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the phenoxy and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetic acid: Similar structure but lacks the trifluoromethyl group.

    N-[3-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the sulfamoyl and phenoxy groups.

    4-[(2,5-dimethylphenyl)sulfamoyl]phenol: Similar structure but lacks the acetamide and trifluoromethyl groups.

Uniqueness

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the sulfamoyl and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance the compound’s potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-15-6-7-16(2)21(12-15)28-33(30,31)20-10-8-19(9-11-20)32-14-22(29)27-18-5-3-4-17(13-18)23(24,25)26/h3-13,28H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEPVZZQPFQPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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